8-oxa-2-azaspiro[4.5]decane;oxalic acid
Description
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXYCQCIQSKHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOCC2.C1CNCC12CCOCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is convenient and utilizes commercially available reagents. The reaction conditions generally include the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 8-oxa-2-azaspiro[4.5]decane are not extensively documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Amines and Heterocycles
Structural Analogues of 8-Oxa-2-azaspiro[4.5]decane
Key Observations :
Oxalic Acid and Dicarboxylic Acid Analogues
Hygroscopic and Degradation Properties
Key Observations :
- Oxalic acid is less hygroscopic than malonic or citric acids but excels in degradation efficiency via ozonation (COP rate > SOP) .
- Malonic acid ’s higher Gf (1.53) suggests superior moisture absorption, useful in atmospheric aerosol studies .
Reactivity in Environmental Processes
Pharmaceutical Relevance of Spirocyclic Compounds
Industrial and Environmental Utility of Oxalic Acid
- Green chemistry: ChCl/Oxalic acid DES reduces reliance on harsh solvents in nanocellulose production .
- Advanced oxidation processes : Fe(III)-oxalic acid systems degrade organic pollutants efficiently, aligning with sustainable water treatment goals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-oxa-2-azaspiro[4.5]decane derivatives, and what challenges arise in purification and yield optimization?
- Methodological Answer : A seven-step synthesis protocol involves Boc protection, cyanide substitution, and acidic hydrolysis. For example, tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is hydrolyzed with 35% HCl to yield the spirocyclic carboxylic acid hydrochloride. Key challenges include low yields (e.g., 12.1% in Step 7 due to side reactions) and purification difficulties, necessitating techniques like MTBE washing and vacuum concentration. Characterization via , , and LCMS ensures structural fidelity .
Q. How can oxalic acid production in fungal cultures be optimized, and which factors most significantly influence biosynthesis?
- Methodological Answer : Response Surface Methodology (RSM) identifies critical factors: glucose (carbon source), KHPO (phosphate), yeast extract (nitrogen), and incubation time. Optimal conditions include 2.0 g/L KHPO, 4.0–4.5 g/L yeast extract, and 20-day incubation. MgSO7HO should be kept below 25 mg/L to avoid inhibition. Contour plots (Figure 3 in ) guide parameter ranges for tripling oxalic acid output (71 mmol/L) .
Q. What safety protocols are essential when handling 8-oxa-2-azaspiro[4.5]decane-oxalic acid complexes?
- Methodological Answer : Use flame-retardant protective clothing, chemically resistant gloves (inspected pre-use), and respiratory protection in poorly ventilated areas. Avoid skin contact and ensure proper disposal of contaminated materials. Stability data indicate storage in dry, cool conditions to prevent decomposition .
Advanced Research Questions
Q. How do dissolved oxygen and gamma irradiation dose influence the radiochemical degradation kinetics of oxalic acid in radioactive waste?
- Methodological Answer : Co-60 gamma irradiation (up to 80 kGy) degrades 90% of oxalic acid in aqueous solutions. Dissolved O accelerates initial degradation (consumed by 2 kGy), while pH rises from 2.0 to 4.0 due to CO formation. A kinetic model incorporating radical intermediates (e.g., ) aligns with experimental data, showing dose-dependent pseudo-first-order decay .
Q. What analytical techniques resolve structural discrepancies in 8-oxa-2-azaspiro[4.5]decane derivatives, such as isomerism or impurities?
- Methodological Answer : High-resolution (500 MHz) distinguishes diastereomers via splitting patterns (e.g., δ 4.25–4.00 ppm for spirocyclic protons). LCMS ([M-H] at m/z 284.2) and elemental analysis (C, H, N within 0.1% of theoretical values) confirm purity. Contradictions in spectral data may arise from residual solvents or Boc-deprotection byproducts, requiring iterative recrystallization .
Q. What experimental designs mitigate low yield challenges in scalable synthesis of 8-oxa-2-azaspiro[4.5]decane-based building blocks?
- Methodological Answer : Design of Experiments (DoE) optimizes reaction parameters (e.g., HCl concentration, reflux duration) to minimize side reactions. For instance, extending Step 6 hydrolysis to 24 hours improves conversion but risks decarboxylation. Parallel microreactor screening identifies temperature thresholds (<100°C) to balance yield and scalability. Boc-protected intermediates enhance stability during purification .
Q. How does oxalic acid interact with calcium in brewing systems, and what ratio prevents beer stone formation without compromising product quality?
- Methodological Answer : A 4.5:1 Ca:oxalate ratio prevents precipitation during mashing. Calcium addition (e.g., gypsum) during wort boiling chelates oxalate, reducing haze and gushing. Malt oxalate levels vary with fungal contamination (e.g., Aspergillus spp.), necessitating ion chromatography (IC) monitoring .
Data Contradictions and Resolution
- Contradiction : reports MgSO7HO inhibits fungal oxalic acid production, while other studies omit this effect.
- Resolution : Mg competes with Ca in fungal transporters, strain-specifically altering metabolism. Replicate experiments with S. rolfsii Sr25 under varying Mg levels (10–50 mg/L) confirm inhibition thresholds .
- Contradiction : Oxalic acid’s role in kidney stone formation ( ) vs. protective effects in specific diets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
